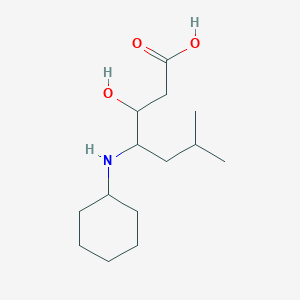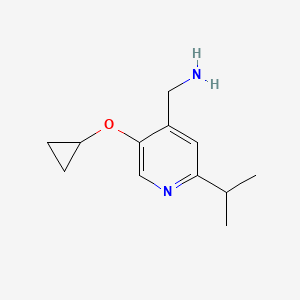![molecular formula C20H25NO3Si B14805047 4-[[Tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxazolidin-2-one](/img/structure/B14805047.png)
4-[[Tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(((tert-butyldiphenylsilyl)oxy)methyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is often used as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The presence of the tert-butyldiphenylsilyl group enhances the stability and reactivity of the oxazolidinone ring, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(((tert-butyldiphenylsilyl)oxy)methyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced by reacting the oxazolidinone with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
In an industrial setting, the production of ®-4-(((tert-butyldiphenylsilyl)oxy)methyl)oxazolidin-2-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring.
Reduction: Reduction reactions can be performed to modify the oxazolidinone ring or the silyl group.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler oxazolidinone compounds.
Scientific Research Applications
®-4-(((tert-butyldiphenylsilyl)oxy)methyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is widely used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs that require chiral purity for efficacy and safety.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which ®-4-(((tert-butyldiphenylsilyl)oxy)methyl)oxazolidin-2-one exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The tert-butyldiphenylsilyl group enhances the stability and reactivity of the oxazolidinone ring, allowing for efficient and selective reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(((tert-butyldiphenylsilyl)oxy)methyl)oxazolidin-2-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
®-4-(((tert-butyldimethylsilyl)oxy)methyl)oxazolidin-2-one: A similar compound with a tert-butyldimethylsilyl group instead of a tert-butyldiphenylsilyl group.
Uniqueness
®-4-(((tert-butyldiphenylsilyl)oxy)methyl)oxazolidin-2-one is unique due to the presence of the tert-butyldiphenylsilyl group, which provides enhanced stability and reactivity compared to other silyl-protected oxazolidinones. This makes it particularly valuable in asymmetric synthesis and other applications requiring high stereochemical control.
Properties
Molecular Formula |
C20H25NO3Si |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H25NO3Si/c1-20(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-15-16-14-23-19(22)21-16/h4-13,16H,14-15H2,1-3H3,(H,21,22) |
InChI Key |
DPKMMNCWFNJBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3COC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



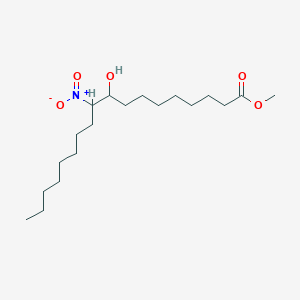
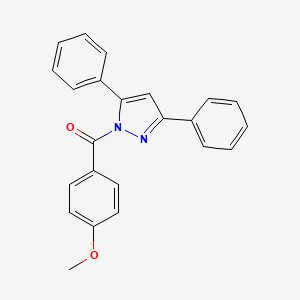
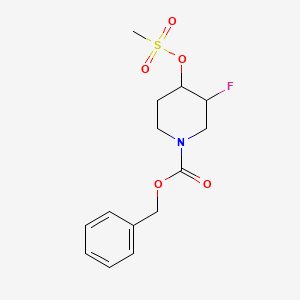

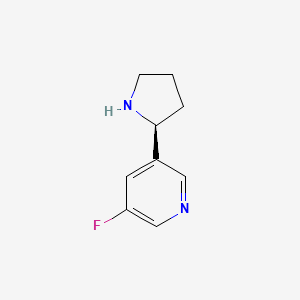

![Butanoic acid, 3-[4-(4-methoxyphenyl)-2-thiazolylhydrazono]-, ethyl ester](/img/structure/B14805028.png)
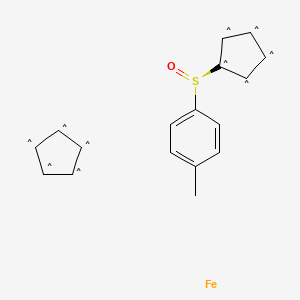
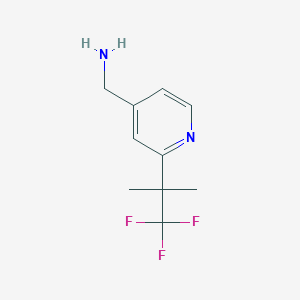
![3-iodo-4-methoxy-N-{[2-(naphthalen-1-ylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14805049.png)
![4-[(4-Chloro-3-nitro-phenylimino)-methyl]-benzene-1,2-diol](/img/structure/B14805050.png)
